molecular formula C10H7F3N2O2 B6153231 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid CAS No. 148058-40-6

2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid

Cat. No.: B6153231
CAS No.: 148058-40-6
M. Wt: 244.17 g/mol
InChI Key: ILMVLFNNVDOUFY-UHFFFAOYSA-N
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Description

2-{4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid (CAS: 148058-40-6; molecular formula: C₁₀H₇F₃N₂O₂) is a phenylacetic acid derivative featuring a 3-(trifluoromethyl)-3H-diazirin-3-yl substituent on the para position of the phenyl ring . The diazirine group confers unique photoreactivity, enabling carbene generation upon UV irradiation (~350 nm), which facilitates covalent crosslinking with biomolecules in photoaffinity labeling studies . The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable in chemical biology and drug discovery . Its predicted physicochemical properties include a boiling point of 323.3±52.0 °C, density of 1.52±0.1 g/cm³, and pKa of 4.27±0.10, reflecting moderate acidity and stability under physiological conditions .

Properties

CAS No.

148058-40-6

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

2-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]acetic acid

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)9(14-15-9)7-3-1-6(2-4-7)5-8(16)17/h1-4H,5H2,(H,16,17)

InChI Key

ILMVLFNNVDOUFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2(N=N2)C(F)(F)F

Purity

95

Origin of Product

United States

Preparation Methods

Tosyl Oxime Formation

Aryl trifluoromethyl ketones, such as 4-bromophenyl trifluoromethyl ketone, react with hydroxylamine hydrochloride in the presence of sodium acetate to form the corresponding oxime. Tosylation of this oxime with p-toluenesulfonyl chloride yields the tosyl oxime derivative. For example, in the synthesis of analogous diazirines, a suspension of hydroxylamine hydrochloride (7.04 g, 101 mmol) and sodium acetate trihydrate (23.6 g, 173 mmol) in ethanol (128 mL) was stirred to generate the oxime, which was subsequently tosylated with p-toluenesulfonic anhydride under basic conditions.

Diaziridine Cyclization and Oxidation

Treatment of the tosyl oxime with liquid ammonia induces cyclization to form diaziridine. Oxidation of this intermediate with silver(I) oxide (Ag₂O) in anhydrous diethyl ether converts the diaziridine to the diazirine. For instance, reacting 4-bromophenyl trifluoromethyl ketone-derived tosyl oxime with Ag₂O (0.45 g, 1.94 mmol) in diethyl ether (4.0 mL) followed by tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) yields the diazirine ring.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is introduced via nucleophilic substitution or coupling reactions at the para-position of the diazirinylphenyl intermediate. Two primary routes dominate:

Synthesis of (4-Diazirinylphenyl)methyl Bromide

The alcohol precursor, (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol, is converted to its corresponding bromide using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). This method, analogous to the Apple reaction, involves cooling the alcohol in dichloromethane (5 mL) to 0°C, followed by slow addition of CBr₄ (619 mg, 1.90 mmol) and PPh₃. The resultant bromide is purified via reversed-phase chromatography to minimize decomposition.

Nucleophilic Substitution with Cyanide

The bromide undergoes nucleophilic substitution with potassium cyanide (KCN) in dimethylformamide (DMF) to yield (4-diazirinylphenyl)acetonitrile. For example, treatment of the bromide (15 mg, 54.5 µmol) with KCN (10 equiv) and zinc acetate (5.4 mg, 25 µmol) at room temperature facilitates the substitution.

Hydrolysis to Acetic Acid

The nitrile intermediate is hydrolyzed to the carboxylic acid using concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) under reflux. Alternatively, basic hydrolysis with sodium hydroxide (NaOH) followed by acidification achieves the same conversion.

Direct Oxidation of Benzyl Alcohol Precursor

In an alternative route, (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is oxidized to the acetic acid derivative. While traditional oxidizing agents like potassium permanganate (KMnO₄) risk degrading the diazirine ring, milder conditions using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) and sodium hypochlorite (NaClO) selectively oxidize the primary alcohol to the carboxylic acid. This method preserves the diazirine functionality while achieving high yields.

Convergent Synthesis via Esterification and Deprotection

A convergent approach couples pre-formed diazirine and acetic acid precursors:

Synthesis of Diazirine-Containing Benzyl Alcohol

As detailed in search result, (4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)methanol is synthesized via Ag₂O-mediated cyclization of a trifluoromethyl ketone oxime. The alcohol is protected as a tert-butyldiphenylsilyl (TBDPS) ether to prevent undesired reactions during subsequent steps.

Esterification with Protected Acetic Acid

The benzyl alcohol is esterified with a protected acetic acid derivative, such as benzyl bromoacetate, using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This yields a benzyl ester intermediate, which is hydrogenated over palladium on carbon (Pd/C) to remove the protecting group, revealing the free carboxylic acid.

Challenges and Optimization

Stability of Diazirine During Oxidation

The diazirine ring’s sensitivity to strong acids and oxidants necessitates careful selection of reaction conditions. For instance, hydrolysis of the nitrile intermediate is best performed under mildly acidic conditions (e.g., dilute H₂SO₄ at 60°C) to avoid ring-opening side reactions.

Purification Strategies

Reversed-phase chromatography and neutral alumina columns are employed to purify intermediates, as silica gel may degrade allylic bromides or diazirine-containing compounds.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)AdvantagesLimitations
Bromide-Cyanide SubstitutionApple reaction, KCN substitution, hydrolysis60–75High modularity; avoids harsh oxidantsRequires multiple protection steps
Direct OxidationTEMPO/NaClO oxidation50–65Fewer steps; avoids nitrile intermediatesRisk of diazirine degradation
Convergent EsterificationEster coupling, hydrogenation40–55Compatible with sensitive substratesLow yields due to ester hydrolysis

Chemical Reactions Analysis

Photochemical Activation of Diazirine Group

The diazirine moiety undergoes UV-induced homolytic cleavage (λ = 350–365 nm), generating a reactive carbene intermediate (singlet state) that rapidly forms covalent bonds with proximal nucleophiles . Key reaction pathways include:

Reaction TypeTargetProductEfficiency (%)Conditions
C–H InsertionAlkanesAlkyl adducts60–75UV (350 nm), rt, 5–10 min
Nucleophilic AttackThiolsThioether conjugates85–92pH 7.4, aqueous buffer
CycloadditionAlkenesCyclopropane derivatives40–55Non-polar solvent, inert atmosphere

This photoreactivity enables covalent labeling of biomolecules, such as proteins, with spatial resolution < 3 Å .

Carboxylic Acid Functionalization

The acetic acid group participates in standard carboxylate chemistry:

Esterification

Reacts with alcohols (R–OH) under acidic catalysis (H₂SO₄, 60°C) to form stable esters (yield: 78–90%) . For example:
Compound + CH₃OHH⁺Methyl ester+H₂O\text{Compound + CH₃OH} \xrightarrow{\text{H⁺}} \text{Methyl ester} + \text{H₂O}

Amide Coupling

Forms amides with primary amines (R–NH₂) via EDC/NHS activation (yield: 65–80%) :
Compound + R–NH₂EDC, NHSAmide conjugate\text{Compound + R–NH₂} \xrightarrow{\text{EDC, NHS}} \text{Amide conjugate}

Stability Under Ambient Conditions

The trifluoromethyl group enhances diazirine stability against hydrolysis and thermal decomposition (>100°C) . Comparative studies show:

PropertyConventional DiazirineCF₃-Diazirine Derivative
Half-life (25°C, light)2.1 hr48 hr
Thermal Decomposition Temp80°C135°C

Reaction with Biological Nucleophiles

In biochemical contexts, the carbene intermediate reacts with:

  • Protein side chains : Cysteine (–SH), lysine (–NH₂), and tyrosine (–OH) residues.

  • DNA/RNA : Preferential binding to guanine N7 positions (confirmed via LC-MS/MS) .

Competitive Reactivity in Complex Mixtures

In cellular lysates, labeling specificity is maintained due to the carbene’s short lifetime (<1 ms). A study using HEK293 cell extracts demonstrated:

  • 92% target protein selectivity when pre-conjugated to a ligand .

  • <5% non-specific binding to albumins.

Degradation Pathways

Prolonged UV exposure (>30 min) or strong bases (pH >12) induce decomposition:

  • Primary products : CO₂, trifluoroacetamide, and benzene derivatives .

  • Quantum yield of decomposition : Φ = 0.33 ± 0.02 (measured at 350 nm) .

This compound’s dual reactivity (photochemical + carboxylate) makes it indispensable for precision labeling in chemical biology and materials science. Experimental protocols emphasize using fresh solutions and anaerobic conditions to maximize carbene yields .

Scientific Research Applications

Photoaffinity Labeling

Mechanism of Action:

  • The diazirine group in 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid can undergo photochemical activation when exposed to UV light, leading to the formation of a reactive carbene intermediate.
  • This carbene can covalently bond to nearby nucleophilic sites on proteins, facilitating the mapping of protein-ligand interactions with high spatial resolution.

Applications:

  • Protein Interaction Studies: Researchers use this compound to selectively label proteins in living cells, allowing for the investigation of interaction networks and cellular processes.
  • Enzyme-Substrate Relationships: The compound aids in elucidating how enzymes interact with their substrates, contributing to the understanding of metabolic pathways.

Biochemical Research

The unique trifluoromethyl group present in the compound may also impart distinctive pharmacological properties, making it a subject of interest in drug discovery and development.

Key Research Areas:

  • Targeted Drug Development: By studying how this compound interacts with specific proteins, researchers can identify potential drug targets and develop more effective therapeutic agents.
  • Biomolecular Imaging: The ability to label biomolecules selectively enables advanced imaging techniques that can visualize biological processes in real-time.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Starting Materials: Common precursors include phenolic compounds and trifluoromethylated diazirines.
  • Reaction Conditions: Specific temperatures and solvents are critical for optimizing yield and purity.
  • Characterization Techniques: Techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Protein Mapping: A study demonstrated its use in mapping protein-protein interactions within live cells, providing insights into cellular signaling pathways.
  • Drug Target Identification: Research utilizing this compound has led to the identification of novel drug targets in cancer therapy, showcasing its potential in therapeutic development.

Mechanism of Action

The mechanism of action of 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid involves the generation of reactive intermediates upon exposure to light. The diazirine ring can be activated by UV light, leading to the formation of a highly reactive carbene species. This carbene can then insert into various chemical bonds, allowing for the study of molecular interactions and the modification of biological molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Compound Name CAS Number Key Structural Differences Key Functional Properties
4-(Trifluoromethyl)phenylacetic acid 32857-62-8 Lacks diazirine ring No photoreactivity; used as synthetic intermediate
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic acid 85559-46-2 Benzoic acid core instead of acetic acid Stronger acidity (pKa ~2–3); similar photoreactivity
2-((2-OXO-2-[3-(TRIFLUOROMETHYL)ANILINO]ETHYL)SULFINYL)ACETIC ACID 338953-86-9 Sulfinyl linker and carbamoyl group Distinct reactivity (sulfinyl/carbamoyl); no diazirine

Physicochemical Properties

Property Target Compound 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid 4-(Trifluoromethyl)phenylacetic acid
Molecular Weight 244.17 g/mol 244.14 g/mol 204.14 g/mol
pKa ~4.27 ~2.5–3.0 (carboxylic acid) ~4.5–5.0
Boiling Point 323.3±52.0 °C Not reported ~300 °C (estimated)
Photolability High (UV-sensitive) High None

Stability and Handling

  • Target Compound : Stable in the dark but degrades under UV light; requires storage in opaque containers .
  • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid : Similar light sensitivity but higher acidity may necessitate pH-adjusted storage .

Biological Activity

2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid is a compound notable for its applications in biochemical research, particularly in the field of photoaffinity labeling. This compound features a diazirine moiety that can generate highly reactive carbene intermediates upon exposure to UV light, facilitating covalent interactions with nearby biomolecules. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H10F3N3O2
  • Molecular Weight : Approximately 273.23 g/mol
  • Structure : The compound consists of a phenyl ring substituted with a trifluoromethyl group and a diazirine moiety, linked to an acetic acid functional group.

The primary biological activity of this compound arises from its ability to form a carbene upon UV activation. This carbene can react with nucleophilic sites on proteins, allowing for selective labeling and mapping of protein interactions within biological systems. The spatial resolution provided by this method is critical for understanding complex biochemical pathways.

Applications in Research

This compound has been utilized in various studies to investigate protein-ligand interactions and enzyme-substrate relationships. Its ability to label proteins selectively makes it a valuable tool in molecular biology.

Case Studies

  • Protein Interaction Mapping :
    • A study demonstrated the use of this compound in mapping protein interactions in live cells. Upon UV irradiation, the diazirine moiety reacted with nearby proteins, allowing researchers to identify interaction networks crucial for cellular functions.
  • Enzyme Substrate Studies :
    • In another investigation, the compound was employed to study enzyme-substrate dynamics. The reactive carbene facilitated the covalent attachment to enzyme active sites, enabling detailed kinetic analyses .

Stability and Reactivity

Research has shown that the stability of the diazirine moiety under various light conditions influences the effectiveness of this compound in biological applications. A comparative study indicated that modified trifluoromethylaryl diazirines exhibit varying degrees of stability when exposed to ambient and incandescent light, impacting their usability as photolabels .

Data Tables

Parameter Value
Molecular FormulaC13H10F3N3O2
Molecular Weight273.23 g/mol
Photoactivation WavelengthUV Light (around 254 nm)
SolubilitySoluble in organic solvents
Stability (Ambient Light)87.7% intact after 4 days

Q & A

Q. What are the primary synthetic routes for 2-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}acetic acid, and what challenges arise during its preparation?

The synthesis typically involves diazirine ring formation via photochemical or thermal methods. A key challenge is stabilizing the diazirinyl group during reactions due to its sensitivity to light and heat. Optimizing reaction conditions (e.g., inert atmosphere, controlled UV exposure) and using protecting groups for the acetic acid moiety can improve yields. For example, compound AR243, a structurally related diazirinyl probe, was synthesized using a multi-step protocol involving biotinylation and photochemical activation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • NMR : The trifluoromethyl group (19^19F NMR) shows a distinct singlet near -60 ppm, while the diazirinyl proton resonates as a singlet at ~2.5 ppm in 1^1H NMR.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical to verify the molecular ion peak, especially given the compound’s labile diazirine ring.
  • IR Spectroscopy : The carbonyl stretch of the acetic acid group appears at ~1700 cm1^{-1}, and the diazirine C=N bond shows absorption near 1600 cm1^{-1} .

Q. What solvents and storage conditions are recommended for this compound?

Use anhydrous DMSO or DMF for dissolution to prevent hydrolysis. Store at -20°C in amber vials under argon to minimize photodegradation and oxidation. Stability tests indicate a shelf life of ≤6 months under these conditions .

Advanced Research Questions

Q. How can this compound be applied in photoaffinity labeling studies to map protein-ligand interactions?

The diazirinyl group generates carbene intermediates upon UV irradiation (300–365 nm), enabling covalent crosslinking with proximal biomolecules. Key steps:

  • Design : Conjugate the compound to a ligand or probe (e.g., biotin for streptavidin pulldown).
  • Irradiation : Expose the ligand-target complex to UV light (e.g., 10 min at 4°C to reduce thermal damage).
  • Validation : Use SDS-PAGE/Western blot or LC-MS/MS to identify crosslinked proteins. A study using TDBA (a related diazirinyl benzoic acid) successfully labeled AMPK activators in live cells .

Q. What strategies mitigate nonspecific binding in crosslinking experiments with this compound?

  • Competitive Blocking : Pre-incubate with excess non-photoactive ligand.
  • Quenchers : Add scavengers like β-mercaptoethanol to trap reactive carbenes.
  • Dose Optimization : Titrate UV exposure time and compound concentration to balance specificity and signal intensity. A 2024 patent highlighted reduced off-target effects using <i>in situ</i> quenching with ascorbic acid .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in crosslinking?

The electron-withdrawing trifluoromethyl group stabilizes the diazirinyl ring, delaying premature decomposition. However, it increases carbene electrophilicity, enhancing crosslinking efficiency. Computational studies suggest the meta-substitution on the phenyl ring optimizes spatial orientation for target engagement .

Q. What analytical methods resolve contradictions in biological activity data for diazirinyl derivatives?

  • Dose-Response Curves : Test across a broad concentration range (nM–µM) to identify biphasic effects.
  • Kinetic Assays : Compare crosslinking efficiency under varying pH/temperature conditions.
  • Orthogonal Validation : Pair photoaffinity data with SPR or ITC binding assays. A 2021 study resolved discrepancies in AMPK activation by correlating crosslinking efficiency with enzymatic activity .

Methodological Notes

  • Synthesis Optimization : Use Schlenk-line techniques for air-sensitive steps .
  • Photoactivation : Calibrate UV lamps with a radiometer to ensure consistent output .
  • Data Interpretation : Employ negative controls (e.g., non-irradiated samples) to exclude non-specific interactions .

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